4-Fluoro-o-xylene CAS number
4-Fluoro-o-xylene CAS number
An In-Depth Technical Guide to 4-Fluoro-o-xylene (CAS: 452-64-2)
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 4-Fluoro-o-xylene (CAS No. 452-64-2), a fluorinated aromatic hydrocarbon of significant interest to the chemical, pharmaceutical, and materials science sectors. As a key synthetic intermediate, its value is derived from the strategic placement of a fluorine atom and two methyl groups on a benzene ring, which imparts unique reactivity and physicochemical properties to derivative molecules. This document offers an in-depth analysis of its chemical identity, synthesis, reactivity, applications, and safety protocols, intended to serve as an essential resource for researchers, process chemists, and drug development professionals. We will explore the causality behind its synthetic utility and provide field-proven protocols for its preparation and analysis, grounding all claims in authoritative references.
Chemical Identity and Physicochemical Properties
4-Fluoro-o-xylene, also known as 3,4-dimethylfluorobenzene, is a versatile building block in organic synthesis.[1][2] The presence of the highly electronegative fluorine atom significantly influences the electronic properties of the aromatic ring, affecting its reactivity in electrophilic substitution reactions and modifying the properties of downstream products, such as pharmaceuticals and polymers.[3][4]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 452-64-2 | [2][5][6] |
| IUPAC Name | 4-fluoro-1,2-dimethylbenzene | [7] |
| Synonyms | 3,4-Dimethylfluorobenzene, 4-Fluoro-1,2-dimethylbenzene | [2][5] |
| Molecular Formula | C₈H₉F | [2][5] |
| Molecular Weight | 124.16 g/mol | [2][5] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Boiling Point | 60 °C @ 20 mmHg | [5] |
| Flash Point | 40 °C (104 °F) | |
| Density | Approx. 1.0 g/cm³ at 20 °C | [5] |
| Refractive Index | n20/D 1.48 | [5] |
| Solubility | Insoluble in water; miscible with common organic solvents (e.g., ethanol, diethyl ether, acetone, toluene). | |
Synthesis and Manufacturing
The most established and logical laboratory-scale synthesis of 4-Fluoro-o-xylene proceeds from the readily available precursor 3,4-dimethylaniline (also known as 3,4-xylidine) via the Balz-Schiemann reaction .[8][9] This classical transformation is a cornerstone of aromatic fluorination chemistry, valued for its reliability in introducing a fluorine atom to a specific position on an aromatic ring.[8]
The reaction involves two key stages:
-
Diazotization: The primary amine (3,4-dimethylaniline) is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄). This forms the relatively stable 3,4-dimethyldiazonium tetrafluoroborate intermediate.[8][9]
-
Thermal Decomposition: The isolated diazonium salt is gently heated, causing the expulsion of nitrogen gas and the formation of an aryl cation, which is subsequently trapped by the fluoride from the tetrafluoroborate counter-ion to yield the final product.[8]
Experimental Protocol: Synthesis via Balz-Schiemann Reaction
This protocol is a representative procedure adapted from established methodologies for the Balz-Schiemann reaction and should be performed by trained personnel with appropriate safety precautions.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,4-dimethylaniline (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.
-
Diazotization: Slowly add 48% aqueous fluoroboric acid (HBF₄, 2.5 eq) while maintaining the internal temperature below 5 °C. Once the addition is complete, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Isolation of Intermediate: Stir the resulting slurry for 30 minutes at 0 °C. The precipitated 3,4-dimethyldiazonium tetrafluoroborate salt is then collected by vacuum filtration. Wash the solid with cold water, followed by cold methanol, and finally cold diethyl ether. Dry the salt under vacuum in a desiccator away from light and heat.
-
Decomposition: Place the dry diazonium salt in a flask fitted with a condenser and a collection vessel. Heat the solid gently and carefully (behind a blast shield) using an oil bath. The decomposition will begin, evidenced by the evolution of nitrogen gas. The liquid product, 4-Fluoro-o-xylene, will distill over.
-
Purification: The collected crude product is typically purified by fractional distillation under reduced pressure to yield the pure liquid.
Key Reactions and Synthetic Utility
4-Fluoro-o-xylene is primarily used as a scaffold to build more complex molecules. Its reactivity is centered on two main areas: the benzylic methyl groups and the aromatic ring.
Benzylic Halogenation
The methyl groups are susceptible to free-radical halogenation, providing a pathway to introduce further functionality. For instance, reaction with N-Bromosuccinimide (NBS) under UV irradiation leads to the formation of brominated derivatives, which are valuable precursors for organometallics, aldehydes, and carboxylic acids.
Experimental Protocol: Benzylic Bromination
This protocol is adapted from a documented procedure for the synthesis of fluorinated pentacene precursors.[10]
-
Setup: Charge a round-bottom flask with 4-fluoro-o-xylene (1.0 eq), N-bromosuccinimide (NBS, 5.0 eq), and a suitable solvent such as carbon tetrachloride or acetonitrile. Add a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux under inert atmosphere. Irradiate the flask with a UV lamp (or a high-wattage visible light bulb) to initiate the reaction.
-
Monitoring: Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or column chromatography.
Applications in Drug Discovery and Materials Science
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3][4] The precursor to 4-fluoro-o-xylene, 3,4-dimethylaniline, is a key starting material in the industrial synthesis of Riboflavin (Vitamin B2) .[1] This connection underscores the industrial relevance of the 3,4-dimethylaniline scaffold. 4-Fluoro-o-xylene represents a fluorinated analogue, making it a highly valuable building block for creating novel pharmaceutical candidates where the modulation of electronic and metabolic properties is desired.
In materials science, fluorinated aromatic compounds are used to produce specialty polymers with enhanced thermal stability, chemical resistance, and specific dielectric properties.[3] Derivatives of o-xylene are used as rigid linkers in the synthesis of complex architectures like porphyrin dimers for applications in photonics and molecular electronics.[11] The fluorinated variant offers a tool to fine-tune the electronic and physical properties of these advanced materials.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the identification and purity assessment of 4-Fluoro-o-xylene.
Table 2: Representative GC-MS Analytical Parameters
| Parameter | Typical Setting | Rationale |
|---|---|---|
| GC System | Agilent 7890 or equivalent | Standard, robust platform for volatile/semi-volatile analysis. |
| Injector | Split/Splitless, 250 °C | Splitless mode is preferred for trace analysis and purity assessment.[12] |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30-60 m x 0.25 mm ID x 0.25 µm film | Industry-standard column providing excellent separation for aromatic compounds.[13] |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A typical program to elute the analyte and separate it from common impurities. |
| MS System | Quadrupole MS (e.g., Agilent 5977) | Provides reliable mass-to-charge ratio data for identification. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard, reproducible ionization method creating a searchable fragmentation pattern.[13] |
| Acquisition Mode | Full Scan (m/z 40-400) | Used for initial identification and confirmation of structure. |
| Expected M+ ion | m/z 124.1 | Corresponds to the molecular weight of C₈H₉F. |
Safety, Handling, and Disposal
4-Fluoro-o-xylene is a flammable liquid and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Statement | Source(s) |
|---|---|---|---|
| Hazard | H226 | Flammable liquid and vapor | [7] |
| Precaution | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [7] |
| Precaution | P233 | Keep container tightly closed. | [7] |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7] |
| Precaution | P403+P235 | Store in a well-ventilated place. Keep cool. | [7] |
| Precaution | P501 | Dispose of contents/container to an approved waste disposal plant. |[7] |
Handling: Use chemically resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All transfers and reactions should be conducted in a fume hood to avoid inhalation of vapors. Ground all equipment when transferring large quantities to prevent static discharge.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from oxidizing agents and sources of ignition.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain. Waste should be handled as hazardous chemical waste, typically via incineration in a licensed facility.
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Jiang, H., et al. (2018). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Fluoro-m-xylene in Modern Chemical Synthesis and Innovation. [Link]
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